molecular formula C11H10N6OS3 B2613997 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 905765-41-5

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2613997
CAS No.: 905765-41-5
M. Wt: 338.42
InChI Key: LQBUDZWKWQYAOX-UHFFFAOYSA-N
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Description

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiophene ring, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Attachment of the Thiazole Ring: The thiazole ring can be attached through a condensation reaction involving thioamides and α-haloketones.

    Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the thiazole derivative under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiazole rings, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrotriazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In cancer therapy, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS3/c12-17-9(7-2-1-4-19-7)15-16-11(17)21-6-8(18)14-10-13-3-5-20-10/h1-5H,6,12H2,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBUDZWKWQYAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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